molecular formula C7H7ClF4N2O B6276720 [2-fluoro-4-(trifluoromethoxy)phenyl]hydrazine hydrochloride CAS No. 2763759-34-6

[2-fluoro-4-(trifluoromethoxy)phenyl]hydrazine hydrochloride

Cat. No.: B6276720
CAS No.: 2763759-34-6
M. Wt: 246.6
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Description

[2-fluoro-4-(trifluoromethoxy)phenyl]hydrazine hydrochloride is a chemical compound with the molecular formula C7H6ClF4N2O It is known for its unique structural features, which include a trifluoromethoxy group and a fluorine atom attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-fluoro-4-(trifluoromethoxy)phenyl]hydrazine hydrochloride typically involves the introduction of the trifluoromethoxy group and the fluorine atom onto a phenyl ring, followed by the formation of the hydrazine moiety. One common method involves the reaction of 2-fluoro-4-(trifluoromethoxy)aniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

[2-fluoro-4-(trifluoromethoxy)phenyl]hydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The trifluoromethoxy and fluorine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

[2-fluoro-4-(trifluoromethoxy)phenyl]hydrazine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of [2-fluoro-4-(trifluoromethoxy)phenyl]hydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethoxy and fluorine groups play a crucial role in modulating the compound’s reactivity and binding affinity. The hydrazine moiety can participate in redox reactions, influencing the compound’s overall activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(trifluoromethoxy)phenylhydrazine hydrochloride
  • 2-fluoro-4-methoxyphenylhydrazine hydrochloride
  • 2-chloro-4-(trifluoromethoxy)phenylhydrazine hydrochloride

Uniqueness

[2-fluoro-4-(trifluoromethoxy)phenyl]hydrazine hydrochloride is unique due to the presence of both trifluoromethoxy and fluorine groups on the phenyl ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

2763759-34-6

Molecular Formula

C7H7ClF4N2O

Molecular Weight

246.6

Purity

95

Origin of Product

United States

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